molecular formula C14H27FN4 B11731516 [3-(diethylamino)propyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine

[3-(diethylamino)propyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11731516
M. Wt: 270.39 g/mol
InChI Key: WCXBUIJUVRRGDT-UHFFFAOYSA-N
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Description

[3-(diethylamino)propyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl, fluoro, and methyl group, along with a diethylamino propyl side chain. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(diethylamino)propyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. For instance, 1-ethyl-3-methyl-1H-pyrazol-4-carbaldehyde can be prepared by reacting ethyl acetoacetate with hydrazine hydrate in the presence of an acid catalyst.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Diethylamino Propyl Side Chain: The final step involves the alkylation of the pyrazole derivative with 3-(diethylamino)propyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino propyl side chain, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazole ring or the fluoro group, potentially yielding dihydropyrazole derivatives or defluorinated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoro-substituted carbon, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxides of the diethylamino propyl side chain.

    Reduction: Dihydropyrazole derivatives or defluorinated products.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

[3-(diethylamino)propyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [3-(diethylamino)propyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

[3-(diethylamino)propyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine: can be compared with other pyrazole derivatives such as:

    1-ethyl-3-methyl-1H-pyrazol-5-amine: Lacks the diethylamino propyl side chain and fluoro group, resulting in different biological activities.

    3-(dimethylamino)propyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but with a dimethylamino group instead of a diethylamino group, which may affect its pharmacokinetic properties.

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H27FN4

Molecular Weight

270.39 g/mol

IUPAC Name

N',N'-diethyl-N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]propane-1,3-diamine

InChI

InChI=1S/C14H27FN4/c1-5-18(6-2)10-8-9-16-11-13-12(4)17-19(7-3)14(13)15/h16H,5-11H2,1-4H3

InChI Key

WCXBUIJUVRRGDT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CNCCCN(CC)CC)F

Origin of Product

United States

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